molecular formula C10H11N3O5S2 B2659492 methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1219902-77-8

methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2659492
CAS No.: 1219902-77-8
M. Wt: 317.33
InChI Key: KEJFKTGSMDTBIC-UHFFFAOYSA-N
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Description

Methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfamoyl group linked to a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate nitrile oxides with hydrazides under acidic or basic conditions.

    Sulfamoylation: The 1,2,4-oxadiazole derivative is then reacted with a sulfonyl chloride to introduce the sulfamoyl group.

    Coupling with thiophene: The sulfamoyl-oxadiazole intermediate is coupled with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

    Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions, employing high-throughput screening for catalyst optimization, and ensuring efficient purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, particularly with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate is investigated for its potential as a pharmacophore. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to its ability to interact with various biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The oxadiazole ring can interact with nucleophilic sites in proteins, while the sulfamoyl group can form strong hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate: Similar structure but with a benzene ring instead of thiophene.

    Ethyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate is unique due to the combination of the thiophene ring and the oxadiazole moiety, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

methyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5S2/c1-6-12-8(18-13-6)5-11-20(15,16)7-3-4-19-9(7)10(14)17-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJFKTGSMDTBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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